molecular formula C7H11BrN4O B15239783 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15239783
M. Wt: 247.09 g/mol
InChI Key: GGIYMNZTOQTQTP-UHFFFAOYSA-N
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Description

5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a brominated 1,2,4-triazole derivative offered as a key chemical intermediate for pharmaceutical and life sciences research. The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its diverse biological activities . Compounds featuring this core have been extensively investigated and demonstrate a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities . The bromine atom at the 5-position and the (oxolan-2-yl)methyl side chain at the 1-position make this molecule a versatile building block for further synthetic elaboration. Researchers can utilize the reactive bromo substituent in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds, while the tetrahydrofuran (oxolane) moiety can influence the molecule's solubility and pharmacokinetic properties. This compound is intended for use as a precursor in the discovery and development of new biologically active molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-1-(oxolan-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)4-5-2-1-3-13-5/h5H,1-4H2,(H2,9,11)

InChI Key

GGIYMNZTOQTQTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the triazole nitrogen on the oxirane, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine with structurally related triazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
This compound 1700344-52-0 C₇H₁₁BrN₄O 247.09 Oxolan-2-ylmethyl Enhanced solubility due to oxolane ether; reduced toxicity compared to Amitrole
5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine 1866302-37-5 C₈H₁₃BrN₄O 261.12 Cyclopentyloxymethyl Higher lipophilicity; significant toxicity (H301, H311, H331 hazards)
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 1228014-23-0 C₈H₇BrN₄ 239.07 3-Bromophenyl Increased aromaticity; potential anticancer activity via π-π interactions
3,5-Dibromo-1-methyl-1H-1,2,4-triazole 23579-79-5 C₃H₄Br₂N₃ 242.89 Methyl, Br at 3- and 5-positions High electrophilicity; reactivity in cross-coupling reactions
Amitrole (1H-1,2,4-Triazol-3-amine) 61-82-5 C₂H₄N₄ 84.08 Unsubstituted triazole core Carcinogenic; withdrawn from agricultural use

Key Observations :

  • Solubility : The oxolane substituent improves aqueous solubility compared to purely lipophilic analogs like the cyclopentyloxy derivative .
  • Toxicity : The cyclopentyloxy analog exhibits acute toxicity (oral, dermal, and inhalation hazards), while the oxolane derivative lacks explicit hazard data, suggesting a safer profile .

Biological Activity

5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of increasing interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : C₈H₁₃BrN₄O
Molecular Weight : 261.12 g/mol
CAS Number : 1934558-22-1

The compound features a triazole ring, a bromine atom, and an oxolane moiety, which contribute to its unique chemical properties and biological activities. The presence of the bromine atom is significant as it can enhance the compound's reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several key steps:

  • Formation of the Triazole Ring : This involves cyclization reactions using hydrazine and appropriate nitrile compounds.
  • Bromination : The triazole ring undergoes bromination using agents such as N-bromosuccinimide (NBS).
  • Attachment of the Oxolane Ring : This is accomplished through nucleophilic substitution reactions.

Optimizing these synthetic routes can improve yield and purity for both laboratory and industrial applications .

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. In studies comparing various derivatives, this compound demonstrated:

  • Higher antibacterial potency than ampicillin against a range of Gram-positive and Gram-negative bacteria.
  • Enhanced antifungal activity compared to standard antifungal agents like bifonazole and ketoconazole .

Table 1 summarizes its antimicrobial efficacy against specific pathogens:

PathogenActivity LevelComparison Drug
MRSAMore potentAmpicillin
Pseudomonas aeruginosaSignificantBifonazole
Escherichia coliEnhancedKetoconazole

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. It interacts with specific cellular targets that could inhibit tumor growth or induce apoptosis in cancer cells. Further research is needed to elucidate the exact mechanisms involved .

The mechanism by which this compound exerts its biological effects involves binding to various enzymes or receptors. This interaction can inhibit their activity or alter their function, potentially leading to therapeutic effects in microbial infections and cancer treatment .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to 5-Bromo-1-[ (oxolan -2 -yl)methyl]- 1H - 1 , 2 , 4 -triazol - 3 -amine in clinical settings:

  • Antimicrobial Trials : A study evaluating the antibacterial properties against resistant strains showed that compounds similar to this triazole exhibited enhanced activity compared to traditional antibiotics .
  • Cancer Research : Investigations into the anticancer potential have revealed that certain structural features within triazole derivatives are critical for their activity against specific cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of halogenated precursors with oxolane derivatives. Key steps include:

  • Cyclization : Using brominated triazole intermediates coupled with (oxolan-2-yl)methyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification : Column chromatography or recrystallization to isolate the final product.
  • Characterization :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity.
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
    • HPLC : Assess purity (>95% threshold recommended for research-grade material) .

Basic: How should researchers safely handle and store this compound to prevent degradation?

Answer:

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C, shielded from light to avoid photodegradation .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents or moisture, as brominated triazoles may hydrolyze or react exothermically .
  • Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced: How can reaction conditions be optimized to improve yield and selectivity in its synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for the (oxolan-2-yl)methyl group attachment .
  • Catalysts : Use Cu(I) or Pd-based catalysts for Suzuki-type couplings if aryl halides are intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like dehalogenation .
  • Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: What structural features of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

  • Bromine Position : The 5-bromo group on the triazole ring acts as a leaving group, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols .
  • Oxolane Substituent : The (oxolan-2-yl)methyl group enhances solubility in organic solvents, directing regioselectivity in cross-coupling reactions .
  • Amine Group : The 3-amine moiety can participate in hydrogen bonding, affecting crystallization and stability .

Advanced: How can researchers design experiments to evaluate its biological activity, and what controls are necessary?

Answer:

  • Assay Design :
    • Target Selection : Prioritize kinases or microbial enzymes, as triazole derivatives often inhibit ATP-binding pockets .
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50_{50}/EC50_{50}.
    • Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle-only (DMSO) controls .
  • Validation :
    • Cytotoxicity Assays : Use MTT or resazurin assays on mammalian cell lines to rule off-target effects .
    • Selectivity Profiling : Screen against related enzymes (e.g., cytochrome P450s) to assess specificity .

Advanced: What computational or theoretical frameworks are applicable to predict its mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains) .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., bromine’s electrophilicity) .
  • QSAR Models : Corrogate substituent effects (e.g., oxolane ring size) with bioactivity data from analogous compounds .

Advanced: How do impurities or byproducts form during synthesis, and how can they be identified?

Answer:

  • Common Byproducts :
    • Dehalogenated products (e.g., 1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine) due to excessive heating .
    • Oxolane ring-opening products in acidic conditions .
  • Detection :
    • LC-MS/MS : Identify low-abundance impurities via tandem MS fragmentation.
    • 19F^{19}F-NMR (if fluorinated analogs are present) .

Basic: What spectroscopic techniques are critical for confirming its structure?

Answer:

  • 1H^1H-NMR : Peaks at δ 3.5–4.0 ppm confirm the oxolane methylene group; δ 8.0–8.5 ppm indicates triazole protons .
  • IR Spectroscopy : Amine N-H stretches (~3400 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
  • X-ray Crystallography : Resolve tautomerism in the triazole ring (e.g., 1H vs. 2H forms) .

Advanced: How can researchers address contradictions in reported bioactivity data for similar triazole derivatives?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .
  • Dose Replication : Reproduce conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural Verification : Confirm compound identity via NMR and HRMS to rule out isomer or impurity effects .

Advanced: What environmental fate studies are relevant for this compound, and how should they be designed?

Answer:

  • Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C to assess stability .
  • Ecotoxicology : Use Daphnia magna or algal models to evaluate LC50_{50} and NOEC (no observed effect concentration) .
  • Soil Mobility : Conduct column chromatography with varying organic matter content to predict leaching potential .

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